methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate Methyl 4-hydroxy-3-methoxy-cinnamate is a natural product found in Iris milesii, Coreopsis grandiflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13396887
InChI: InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

CAS No.:

Cat. No.: VC13396887

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate -

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3
Standard InChI Key AUJXJFHANFIVKH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OC)O

Structural and Chemical Properties

Molecular Characteristics

Methyl 3-(4-hydroxy-3-methoxyphenyl)acrylate belongs to the class of cinnamic acid derivatives. Its IUPAC name, methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, reflects the trans-configuration (EE-isomer) of the double bond in the acrylate moiety . The compound’s structure includes a methoxy group (-OCH3_3) at the 3-position and a hydroxyl group (-OH) at the 4-position of the phenyl ring, which are critical for its electronic and hydrogen-bonding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4
Molecular Weight208.21 g/mol
CAS Registry Number2309-07-1
SMILES NotationCOC1=C(C=CC(=C1)C=CC(=O)OC)O
InChI KeyAUJXJFHANFIVKH-UHFFFAOYSA-N

The compound’s solubility varies depending on the solvent, with moderate solubility in polar organic solvents like methanol and ethyl acetate. Its crystalline structure and melting point remain areas of ongoing research, though derivatives have demonstrated thermal stability suitable for polymer synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for characterizing this compound. The 1H^1\text{H}-NMR spectrum typically shows signals for the methoxy group (δ3.85\delta \approx 3.85 ppm), the hydroxyl proton (δ9.80\delta \approx 9.80 ppm), and the acrylate protons (δ6.30\delta \approx 6.30 and 7.60 ppm for the trans double bond) . IR spectra reveal stretching vibrations for the ester carbonyl (1700cm1\approx 1700 \, \text{cm}^{-1}), aromatic C=C (1600cm1\approx 1600 \, \text{cm}^{-1}), and hydroxyl groups (3300cm1\approx 3300 \, \text{cm}^{-1}).

Synthesis and Derivative Formation

Esterification of Ferulic Acid

The most common synthesis route involves the esterification of ferulic acid (C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4) with methanol in the presence of an acid catalyst. A representative procedure includes:

  • Refluxing ferulic acid in anhydrous methanol with concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 80°C for 3 hours .

  • Neutralization with sodium bicarbonate (NaHCO3\text{NaHCO}_3) to quench the reaction.

  • Extraction with ethyl acetate and purification via column chromatography (methanol/chloroform, 3:97) .

This method yields methyl ferulate with a purity >95%, as confirmed by High-Performance Liquid Chromatography (HPLC).

Synthesis of Ether Derivatives

Alkylation of the phenolic hydroxyl group enables the production of ether derivatives. For example:

  • Reacting methyl ferulate with alkyl bromides (e.g., benzyl bromide) in dimethylformamide (DMF) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base .

  • Heating the mixture at 80°C for 3 hours, followed by extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 95:5) .

These derivatives exhibit enhanced lipophilicity, making them suitable for drug delivery systems .

Chromenone Derivatives

Condensation reactions with 2-naphthol in the presence of anhydrous aluminum chloride (AlCl3\text{AlCl}_3) yield 3H-benzo[f]chromen-3-one derivatives . These compounds are investigated for their fluorescent properties and potential in optoelectronic devices.

Table 2: Representative Derivatives and Applications

DerivativeSynthesis MethodApplication
Methyl ferulate ethersAlkylation with alkyl bromidesDrug delivery systems
ChromenonesFriedel-Crafts alkylationOrganic light-emitting diodes
Thioether conjugatesThiol-acrylate couplingAntioxidant agents

Biological Activities

Antioxidant Properties

Methyl ferulate demonstrates potent free radical scavenging activity, with an IC50_{50} value of 18.5μM18.5 \, \mu\text{M} against DPPH radicals. This activity stems from the phenolic hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS). Comparative studies show it is 30% more effective than ascorbic acid in lipid peroxidation assays.

Anticancer and Anti-Leukemic Effects

In vitro studies reveal dose-dependent inhibition of leukemia cell lines (e.g., K562 cells), with a GI50_{50} value of 45μM45 \, \mu\text{M} . Mechanistically, the compound induces apoptosis via the mitochondrial pathway, characterized by caspase-3 activation and cytochrome c release . Synergistic effects with doxorubicin have been observed, reducing the required chemotherapeutic dosage by 40% .

Anti-Inflammatory Activity

Methyl ferulate suppresses pro-inflammatory cytokines (e.g., TNF-α\alpha, IL-6) by inhibiting NF-κ\kappaB signaling in macrophages. At 50μM50 \, \mu\text{M}, it reduces LPS-induced nitric oxide production by 70%, comparable to dexamethasone.

Industrial and Research Applications

Photoaligning Polymers

The compound serves as a monomer in photoaligning polymers for liquid crystal displays (LCDs). Upon UV irradiation, the acrylate group undergoes [2+2] cycloaddition, creating anisotropic alignment layers that enhance display contrast.

Cosmetic Formulations

Incorporated into sunscreens and anti-aging creams, methyl ferulate absorbs UVB radiation (λmax=310nm\lambda_{\text{max}} = 310 \, \text{nm}) and reduces matrix metalloproteinase (MMP-1) expression by 50% in human dermal fibroblasts.

Pharmaceutical Intermediates

As a precursor to anticoagulants and neuroprotective agents, methyl ferulate is utilized in multi-step syntheses. For example, coupling with acetamide derivatives yields compounds with 80% inhibition of platelet aggregation at 10μM10 \, \mu\text{M} .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Cinnamate Esters

CompoundMolecular FormulaAntioxidant IC50_{50} (μM\mu\text{M})Anticancer GI50_{50} (μM\mu\text{M})
Methyl ferulateC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_418.545
Methyl caffeateC10H10O4\text{C}_{10}\text{H}_{10}\text{O}_412.338
Methyl sinapateC12H14O5\text{C}_{12}\text{H}_{14}\text{O}_522.155

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